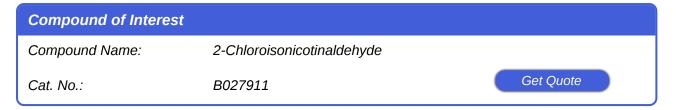


Spectroscopic Data for 2-Chloroisonicotinaldehyde: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Chloroisonicotinaldehyde**, a significant building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers in identity confirmation, purity assessment, and further structural elucidation studies involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum of **2-Chloroisonicotinaldehyde** provides insights into the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom, the nitrogen atom in the pyridine ring, and the carbonyl group of the aldehyde.

Table 1: 13C NMR Spectroscopic Data for 2-Chloroisonicotinaldehyde



Carbon Atom	Chemical Shift (δ, ppm)	Multiplicity
C=O	~190-193	Singlet
C2 (C-CI)	~150-153	Singlet
C3 (C-CHO)	~135-138	Singlet
C4 (C-H)	~125-128	Doublet
C5 (C-H)	~122-125	Doublet
C6 (C-H)	~152-155	Doublet

Solvent: CDCl₃. Reference:

TMS (δ = 0.00 ppm). Data is

representative and based on

typical values for similar

structures.[1][2]

¹H NMR Data

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their neighboring protons. For **2-Chloroisonicotinaldehyde**, the aromatic protons of the pyridine ring and the aldehyde proton will show distinct signals.

Table 2: ¹H NMR Spectroscopic Data for **2-Chloroisonicotinaldehyde**



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
СНО	9.9 - 10.1	Singlet	-	1H
H4	7.8 - 8.0	Doublet of Doublets	~8.0, 2.0	1H
H5	7.4 - 7.6	Doublet of Doublets	~8.0, 5.0	1H
H6	8.6 - 8.8	Doublet of Doublets	~5.0, 2.0	1H

Solvent: CDCl3.

Reference: TMS

 $(\delta = 0.00 \text{ ppm}).$

Data is

representative

and based on

typical values for

similar

structures.[3][4]

[5]

Experimental Protocol for NMR Spectroscopy

A sample of **2-Chloroisonicotinaldehyde** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl $_3$), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument. For 1 H NMR, standard acquisition parameters are used. For 1 C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of **2-Chloroisonicotinaldehyde** will be dominated by the characteristic stretching frequencies of the aldehyde C=O and C-H bonds, as well as vibrations from the aromatic ring and the C-Cl bond.

Table 3: IR Spectroscopic Data for **2-Chloroisonicotinaldehyde**

Functional Group	Wavenumber (cm⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aldehyde C-H Stretch	2850 - 2750	Medium, often two bands
Carbonyl (C=O) Stretch	1710 - 1690	Strong
Aromatic C=C Stretch	1600 - 1475	Medium to Strong
C-Cl Stretch	800 - 600	Strong

Sample preparation: KBr pellet

or thin film. Data is

representative and based on typical values for aromatic aldehydes and chloroaromatics.[6][7][8][9]

Experimental Protocol for IR Spectroscopy

For a solid sample like **2-Chloroisonicotinaldehyde**, the spectrum can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a spectrum can be recorded by dissolving the sample in a suitable solvent (like chloroform) and placing a drop of the solution between two salt (e.g., NaCl or KBr) plates, allowing the solvent to evaporate to leave a thin film. The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.



Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The mass spectrum of **2-Chloroisonicotinaldehyde** will show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloroisonicotinaldehyde

m/z	lon	Possible Fragmentation Pathway
141/143	[M]+	Molecular Ion
112/114	[M-CHO] ⁺	Loss of the formyl radical
78	[C ₅ H ₄ N] ⁺	Loss of CI and CO

Ionization method: Electron
Ionization (EI). Data is a
prediction based on common
fragmentation patterns of
aromatic aldehydes and
chlorinated compounds.[10]
[11][12][13]

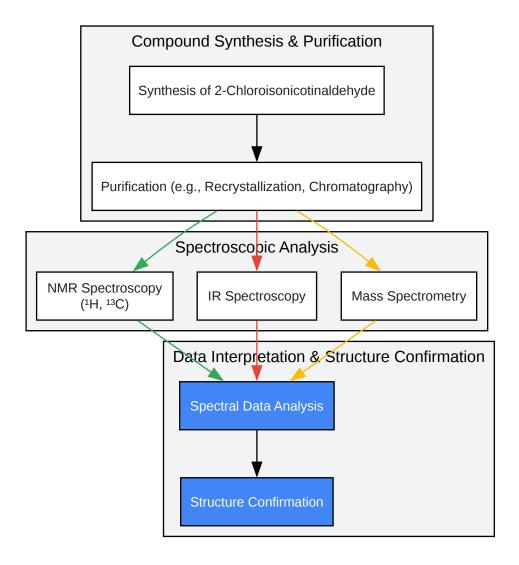
Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS). In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing them to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) before being detected.



Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Chloroisonicotinaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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